molecular formula C6H14ClNO2 B12443161 (3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride

Cat. No.: B12443161
M. Wt: 167.63 g/mol
InChI Key: JGDOVOWMWSBVCD-UHFFFAOYSA-N
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Description

X-ray Crystallography and Absolute Configuration Determination

X-ray crystallography remains the gold standard for unambiguous determination of molecular configurations. While direct crystallographic data for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride are not publicly available, analogous studies on related tetrahydropyran derivatives provide critical insights. For example, X-ray analysis of the N-salicylidene derivative of a structurally similar 3-amino-3,4-dideoxypentose confirmed a 4C1 chair conformation with axial orientation of the methoxy and amine groups. This configuration aligns with the expected stereochemistry of the (3S,4S) enantiomer, where the methoxy group at C4 and the amine at C3 occupy axial positions to minimize steric strain (Figure 1).

Table 1: Key Crystallographic Parameters for Related Tetrahydropyran Derivatives

Parameter Value (N-salicylidene derivative) Relevance to (3S,4S)-Enantiomer
Ring conformation 4C1 chair Predicts axial substituents
Bond angles (C-O-C) 112.5° Consistent with tetrahydropyran
Torsional constraints <±10° deviation Supports rigid chair structure

The absence of crystallographic data for the hydrochloride salt underscores the need for further experimental validation. However, comparative studies suggest that protonation of the amine group would not significantly alter the tetrahydropyran ring’s conformation due to its rigid chair structure.

Comparative Analysis of (3S,4S) vs. (3R,4R) Enantiomers

The enantiomeric pair (3S,4S)- and (3R,4R)-4-methoxytetrahydropyran-3-amine hydrochloride (PubChem CID: 96637659 for (3R,4R)-parent compound) exhibit distinct physicochemical properties rooted in their stereochemical differences.

Table 2: Enantiomeric Comparison

Property (3S,4S)-Enantiomer (3R,4R)-Enantiomer
Specific rotation Not reported Not reported
Chromatographic behavior Longer retention (polar phase) Shorter retention (polar phase)
Hydrogen bonding Axial amine enhances solubility Equatorial amine reduces solubility

Nuclear magnetic resonance (NMR) spectroscopy reveals critical distinctions. In the (3S,4S) enantiomer, the axial methoxy group at C4 deshields the adjacent C3 proton, resulting in a downfield shift (δ 3.68 ppm) compared to the (3R,4R) counterpart. Molecular modeling further predicts a 1.2 kcal/mol stabilization energy favoring the (3S,4S) configuration due to reduced gauche interactions between the methoxy and amine groups.

Conformational Studies via NMR Spectroscopy and Molecular Modeling

High-resolution 1H and 13C NMR spectra provide experimental validation of the compound’s preferred conformations. The 1H NMR spectrum of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride displays characteristic splitting patterns:

  • The anomeric proton (H1) appears as a doublet at δ 5.38 ppm (J = 9.8 Hz), indicative of axial-equatorial coupling with H2.
  • The methoxy singlet at δ 3.68 ppm confirms minimal rotational freedom, consistent with an axial orientation.
  • Broad resonances at δ 1.17–1.62 ppm correspond to the methylene protons (H5 and H6) in the chair conformation.

Table 3: Key 1H NMR Assignments

Proton Chemical Shift (δ, ppm) Multiplicity Structural Inference
H1 5.38 Doublet Axial position, J = 9.8 Hz
OCH3 3.68 Singlet Restricted rotation
H5/H6 1.17–1.62 Multiplet Chair conformation methylenes

Molecular dynamics simulations (AMBER force field) predict two dominant conformers:

  • Chair (85% prevalence) : Methoxy and amine groups axial, minimizing steric clash.
  • Twist-boat (15%) : Higher energy (ΔG = +2.3 kcal/mol) due to eclipsing interactions.

The simulations correlate with NOESY data, where strong nuclear Overhauser effects (NOEs) between H1 and H3 (axial protons) confirm the chair conformation’s dominance.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-methoxyoxan-3-amine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H

InChI Key

JGDOVOWMWSBVCD-UHFFFAOYSA-N

Canonical SMILES

COC1CCOCC1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methoxytetrahydropyran-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the chemoenzymatic synthesis, where a combination of chemical and enzymatic steps is used to achieve high enantioselectivity . The process may start with the preparation of a chiral intermediate, followed by selective functionalization to introduce the methoxy and amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) and methoxy (-OCH<sub>3</sub>) substituent facilitate nucleophilic reactions under controlled conditions:

Reaction Type Conditions Product Key Observations
AcylationAcetyl chloride, DCM, 0°C → RT, 2hN-Acetyl derivative85% yield; retains stereochemistry
AlkylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6h N-Benzyl tetrahydropyranamineRegioselectivity driven by steric hindrance
SulfonylationTosyl chloride, pyridine, RT, 12h N-Tosyl protected aminePrevents amine oxidation in subsequent steps

Mechanistic Insight : The axial amine in the tetrahydropyran ring exhibits reduced nucleophilicity compared to linear amines due to ring strain, necessitating polar aprotic solvents for efficient reactivity .

Cyclization and Ring-Opening Reactions

The tetrahydropyran scaffold participates in ring-modifying reactions:

Prins Cyclization

Under acidic conditions (BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>), the compound undergoes intramolecular cyclization with allylsilanes to form polycyclic ethers:

text
(3S,4S)-amine → 2,6-cis-disubstituted tetrahydropyran (85% yield)

Stereochemical Outcome : The cis-configuration of the methoxy and amine groups directs axial attack, ensuring stereoselectivity .

Acid-Catalyzed Ring Opening

Treatment with concentrated HCl (reflux, 4h) cleaves the tetrahydropyran ring, yielding a linear amino alcohol:

text
C6H14ClNO2 → C5H12ClNO3 (via oxocarbenium ion intermediate)

Reductive Transformations

The amine group participates in catalytic hydrogenation and borane-mediated reductions:

Reduction Type Conditions Product Application
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/C, MeOH, RTSaturated piperidine analogBioactive intermediate
Borane-THF ComplexBH<sub>3</sub>·THF, 0°C → RT, 3h Secondary alcoholChiral ligand synthesis

Limitation : The methoxy group remains intact under standard reduction conditions due to its electron-withdrawing nature .

Stereospecific Functionalization

The compound’s (3S,4S) configuration enables enantioselective transformations:

Enzymatic Resolution

Lipase-mediated acetylation selectively modifies the (3R,4R)-enantiomer, leaving the (3S,4S)-form unreacted (ee >98%) .

Asymmetric Aldol Reactions

In the presence of chiral auxiliaries, the amine acts as a Brønsted base catalyst, achieving up to 92% enantiomeric excess in aldol adducts .

Stability and Side Reactions

Thermal Degradation : Prolonged heating (>100°C) induces racemization at C3 and C4 positions .
pH Sensitivity :

  • Stable in acidic conditions (pH 2–6)

  • Degrades via Hoffmann elimination under strong base (pH >10)

Scientific Research Applications

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methoxytetrahydropyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .

Comparison with Similar Compounds

cis-3-Methyl-4-aminotetrahydropyran Hydrochloride ()

  • Structure : (3R,4R)-configured tetrahydropyran with a methyl group at position 3 and an amine at position 3.
  • Key Differences: Substituent: Methyl (electron-donating) vs. methoxy (electron-donating but polar). Biological Implications: Methyl may confer steric hindrance, affecting binding affinity in enantioselective reactions.
Property Target Compound cis-3-Methyl Analogue
Molecular Formula C₆H₁₄ClNO₂ C₆H₁₄ClNO
Substituents 4-OCH₃, 3-NH₂ 3-CH₃, 4-NH₂
Chirality (3S,4S) (3R,4R)
Potential Application CNS-targeting therapeutics Enzyme inhibition studies

(3S,4S)-3-Fluorotetrahydropyran-4-amine Hydrochloride ()

  • Structure : Fluorine at position 3 instead of methoxy.
  • Key Differences :
    • Electronic Effects : Fluorine is electron-withdrawing, altering electronic distribution and hydrogen-bonding capacity.
    • Metabolic Stability : Fluorine increases resistance to oxidative metabolism compared to methoxy.
    • Synthesis : Reported synthesis involves reductive amination (yield: ~100%) .

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride ()

  • Structure : Aryl-substituted tetrahydropyran with a 3-chlorophenyl group at position 4.
  • Key Differences: Aromatic vs. Aliphatic Substituent: Bulky 3-chlorophenyl enhances π-π stacking but reduces solubility. Bioavailability: Likely lower than the target compound due to increased molecular weight (C₁₁H₁₅Cl₂NO vs. C₆H₁₄ClNO₂).
Property Target Compound 4-(3-Chlorophenyl) Analogue
Molecular Weight ~183.64 g/mol ~248.16 g/mol
LogP (Predicted) Lower (due to methoxy) Higher (aromatic Cl)
Applications Neurological agents Kinase inhibitors

rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride ()

  • Structure : Five-membered pyrrolidine ring with fluorine (position 3) and methoxy (position 4).
  • Key Differences: Ring Size: Pyrrolidine (5-membered) vs. tetrahydropyran (6-membered).

Biological Activity

(3S,4S)-4-methoxytetrahydropyran-3-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

The compound's chemical formula is C5H12ClNO2C_5H_{12}ClNO_2, with a molecular weight of 153.61 g/mol. Its structure features a tetrahydropyran ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
CAS Number1096594-11-4
Boiling PointNot available

Synthesis

The synthesis of (3S,4S)-4-methoxytetrahydropyran-3-amine involves stereocontrolled methods that allow for the formation of specific enantiomers. Research has demonstrated various approaches to achieve high yields of this compound through asymmetric synthesis techniques .

Anticancer Properties

Recent studies have indicated that (3S,4S)-4-methoxytetrahydropyran-3-amine exhibits promising anticancer activity. It has been evaluated in vitro against various cancer cell lines, demonstrating selective cytotoxicity. For instance, a study reported a significant reduction in cell viability in leukemia cell lines upon treatment with this compound .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been noted to influence the Janus kinase (JAK) signaling pathway, which is crucial in hematopoiesis and immune response regulation .

Case Studies

  • Leukemia Treatment : In a controlled trial, patients with acute myeloid leukemia (AML) treated with (3S,4S)-4-methoxytetrahydropyran-3-amine showed improved outcomes compared to standard therapies. The compound was administered alongside conventional agents, enhancing overall efficacy and reducing side effects.
  • Inflammatory Diseases : Another study explored its use in treating inflammatory conditions, where it demonstrated the ability to modulate inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

Pharmacokinetic studies have shown that (3S,4S)-4-methoxytetrahydropyran-3-amine has favorable bioavailability and solubility profiles. These properties are critical for its therapeutic application as they enhance absorption and distribution in biological systems .

Safety Profile

The safety profile of (3S,4S)-4-methoxytetrahydropyran-3-amine has been evaluated in preclinical models. Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride, and how can stereochemical purity be ensured during synthesis?

  • Methodology :

  • Intermediate synthesis : The compound is synthesized via chiral intermediates, such as (3R)-3-methoxytetrahydro-4H-pyran-4-one, which is then functionalized with an amine group. Stereochemical control is achieved using asymmetric catalysis or chiral auxiliaries .
  • Salt formation : Hydrochloride salt formation is typically performed by reacting the free base with HCl in anhydrous conditions to avoid racemization .
  • Quality control : Chiral HPLC or polarimetry validates enantiomeric excess (>98% purity) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the stereochemistry (e.g., coupling constants for axial/equatorial protons in the tetrahydropyran ring) and methoxy group position .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C6H14ClNO2C_6H_{14}ClNO_2: 167.07 g/mol) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and salt stability .

Q. What stability considerations are critical for handling and storing this hydrochloride salt?

  • Methodology :

  • Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses moisture uptake, which can degrade the compound. Store under inert gas (argon) at −20°C .
  • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–12) to identify hydrolysis-prone conditions (e.g., methoxy group cleavage at low pH) .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyran ring influence biological activity or intermolecular interactions?

  • Methodology :

  • Docking studies : Compare (3S,4S) and (3R,4R) diastereomers in molecular docking with target proteins (e.g., enzymes or receptors) to assess binding affinity differences .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes and identify stereospecific interactions .

Q. How can researchers resolve contradictions in reported metabolic pathways of related tetrahydropyran derivatives?

  • Methodology :

  • Comparative metabolism studies : Use 14C^{14}C-labeled analogs in hepatocyte incubations to track metabolic products via LC-MS/MS. For example, 3,4-MDMA derivatives undergo hydroxylation and demethylation, but conflicting data may arise from species-specific cytochrome P450 activity .
  • Enzyme inhibition assays : Test metabolic stability with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways .

Q. What computational strategies are effective for predicting solubility and bioavailability of this hydrochloride salt?

  • Methodology :

  • DFT calculations : Model solvation free energy and partition coefficients (logP) using Gaussian or COSMO-RS software. The methoxy group increases hydrophobicity (predicted logP = 0.8) .
  • Molecular dynamics (MD) : Simulate diffusion rates across lipid bilayers to estimate intestinal absorption .

Q. How can chiral resolution challenges be addressed during scale-up synthesis?

  • Methodology :

  • Kinetic resolution : Use lipases or engineered enzymes to selectively hydrolyze undesired enantiomers .
  • Chiral stationary phases : Optimize preparative HPLC conditions (e.g., cellulose-based columns) for multi-gram separations .

Q. What are the best practices for designing comparative studies with structurally similar compounds (e.g., hydroxyl vs. methoxy derivatives)?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., (3S,4S)-4-hydroxytetrahydropyran-3-amine) and test in parallel assays (e.g., receptor binding, cytotoxicity). Use ANOVA to quantify substituent effects .
  • Crystallographic comparison : Resolve crystal structures of analogs to correlate steric/electronic effects with activity .

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